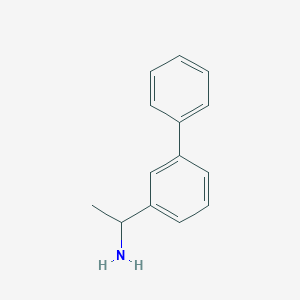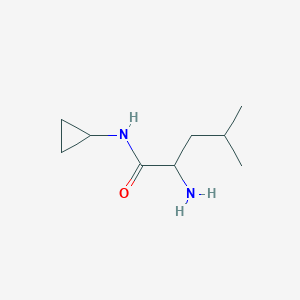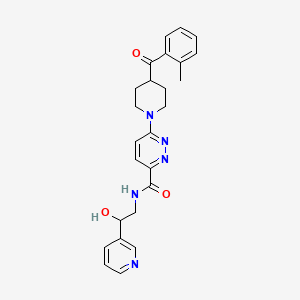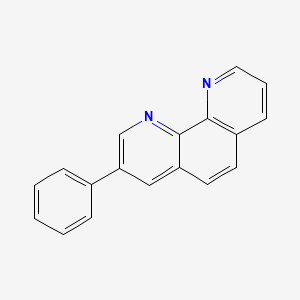
1-(3-Phenylphenyl)ethan-1-amine
Descripción general
Descripción
1-(3-Phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H15N. It is a derivative of ethanamine, where the ethanamine moiety is substituted with a biphenyl group.
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Phenylphenyl)ethan-1-amine is the enzyme transaminase, specifically ATA-025 . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. They play a crucial role in the metabolism of amino acids and are involved in various biochemical pathways.
Mode of Action
This compound interacts with its target, the transaminase enzyme, through a process called transamination . In this process, the compound undergoes a chiral selective transamination, which is a chemical reaction where an amino group is transferred from one molecule to another. The best co-solvent for this bioconversion is dimethylsulfoxide (10% V/V) .
Biochemical Pathways
The transamination process involving this compound affects various biochemical pathways, primarily those related to the metabolism of amino acids. The compound’s interaction with the transaminase enzyme leads to changes in these pathways, resulting in the production of different active pharmaceutical entities .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its interaction with the transaminase enzyme and the presence of the co-solvent dimethylsulfoxide .
Result of Action
The result of this compound’s action is the production of different active pharmaceutical entities . The compound’s interaction with the transaminase enzyme leads to changes at the molecular and cellular levels, including the selective transamination of the compound.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the compound’s interaction with the transaminase enzyme and its subsequent bioconversion . The presence of the co-solvent dimethylsulfoxide also plays a role in the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Phenylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process involves the use of transaminases, which are enzymes capable of carrying out chiral selective transamination . The reaction conditions typically include enzyme loading, substrate loading, temperature, and pH optimization to achieve maximum conversion and product yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of titanium (IV) isopropoxide and sodium borohydride for reductive amination of ketones with ammonia in ethanol . This method allows for the production of primary amines in good to excellent yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Phenylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler amine with a phenyl group attached to an ethanamine moiety.
1-Phenylethylamine: Another related compound with a phenyl group attached to an ethanamine moiety.
Uniqueness
1-(3-Phenylphenyl)ethan-1-amine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler amines like phenethylamine and 1-phenylethylamine, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1-(3-phenylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKUZHZWJGZNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285527 | |
| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110826-97-6 | |
| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110826-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)


![methyl[(2S)-pyrrolidin-2-ylmethyl]amine](/img/structure/B3081642.png)






![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
